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Momelotinib is an oral inhibitor of Janus kinase (JAK) 1 and JAK2, as well as activin A receptor type 1

(ACVR1), recently approved for the treatment of intermediate- or high-risk primary or secondary

myelofibrosis (MF) in adults with anemia [1] [2]. MF is a chronic, progressive bone marrow disorder

characterized by bone marrow fibrosis, splenomegaly, systemic inflammation, and debilitating constitutional

symptoms [1]. A hallmark of the disease is its significant symptom burden, which profoundly impacts

patients' quality of life (QoL) [3] [4].

The Myelofibrosis Symptom Assessment Form (MFSAF), specifically version 4.0, is a patient-reported

outcome (PRO) instrument developed to quantitatively assess the severity of MF-specific symptoms. It has

been validated and served as a primary endpoint in the pivotal MOMENTUM phase 3 clinical trial of

momelotinib [3]. This document provides detailed application notes and experimental protocols for utilizing

the MFSAF v4.0 to assess symptom burden in clinical trials and research settings involving momelotinib.

Momelotinib's Mechanism of Action and Impact on
Symptoms

Momelotinib possesses a dual mechanism of action that addresses both the proliferative and anemia-related

aspects of MF:

JAK1/JAK2 Inhibition: By inhibiting JAK1 and JAK2, momelotinib disrupts the dysregulated JAK-
STAT signaling pathway, leading to a reduction in splenomegaly and constitutional symptoms [1] [2].

ACVR1 Inhibition: Inhibition of ACVR1 leads to suppression of hepcidin production in the liver.
Lower hepcidin levels facilitate iron mobilization and utilization for erythropoiesis, which improves
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anemia and reduces transfusion dependency [1] [2]. Anemia is a major contributor to fatigue, the

most prevalent and burdensome symptom in MF.

Table 1: Key Pivotal Clinical Trials of Momelotinib in Myelofibrosis

Trial Name Phase Patient Population Comparator Primary Endpoint(s)

SIMPLIFY-1 [1] III JAK-inhibitor naïve (N=432) Ruxolitinib Splenic Response Rate
(SRR) at Week 24

SIMPLIFY-2 [1] III JAK-inhibitor experienced
(N=156)

Best Available
Therapy (BAT)

Splenic Response Rate
(SRR) at Week 24

MOMENTUM
[1] [3]

III Symptomatic & anemic,
JAK-inhibitor experienced

(N=195)

Danazol TSS response rate
(≥50% reduction) at

Week 24

The MFSAF v4.0 Instrument: Definition and Validation

The MFSAF v4.0 is a daily diary-based PRO instrument with a 24-hour recall period. It assesses the severity

of seven core MF-related symptoms [3]:

Fatigue
Night sweats

Pruritus (itching)
Abdominal discomfort

Pain under the left ribs
Early satiety (feeling full quickly)

Bone pain

Scoring: Each symptom is rated by the patient on an 11-point numerical rating scale from 0 (absent)
to 10 (worst imaginable).

Total Symptom Score (TSS) Calculation: The daily TSS is the sum of the scores for all seven

items, yielding a range from 0 to 70, with higher scores indicating a greater symptom burden [3]. For
baseline assessment, the TSS is averaged over 7 consecutive days prior to randomization. For post-

baseline assessments (e.g., at Week 24), the TSS is averaged over the 28 days immediately
preceding the visit [3].
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Table 2: MFSAF v4.0 Symptom Items and Scoring

Symptom Item Scale
Recall
Period

Clinical Domain

Fatigue 0 (Absent) to 10 (Worst
Imaginable)

24 hours Constitutional /
Cytopenic

Night Sweats 0 to 10 24 hours Constitutional

Pruritus 0 to 10 24 hours Inflammatory

Abdominal
Discomfort

0 to 10 24 hours Splenomegaly-related

Pain Under Left Ribs 0 to 10 24 hours Splenomegaly-related

Early Satiety 0 to 10 24 hours Splenomegaly-related

Bone Pain 0 to 10 24 hours Inflammatory / Skeletal

Psychometric Validation from the MOMENTUM Trial

Data from the MOMENTUM trial demonstrated that the MFSAF v4.0 is a robust and valid instrument for

assessing MF symptom burden [3]:

Completion Rates: High completion rates (>93%) were maintained across the 24-week study period.
Structural Validity: Confirmatory factor analysis supported the unidimensionality of the scale,

justifying the use of a single TSS.
Internal Consistency: High reliability was indicated by Cronbach's alpha coefficients of 0.877 at
baseline and 0.903 at week 24.
Test-Retest Reliability: Excellent reproducibility was shown with an intraclass correlation coefficient

(ICC) > 0.829 in stable patients.
Construct Validity: The MFSAF TSS demonstrated moderate to strong correlations with other PRO

measures like the EORTC QLQ-C30 and was able to differentiate between patients based on their
global impression of severity (PGIS).

Sensitivity to Change: The instrument was able to detect clinically meaningful changes in symptom
burden over time, supporting its use as a trial endpoint.
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Protocol for MFSAF v4.0 Administration and Data
Handling in Clinical Trials

Objective

To reliably assess and quantify the MF-specific symptom burden in clinical trial participants using the

MFSAF v4.0 electronic diary (eDiary).

Materials and Equipment

Instrument: MFSAF v4.0.

Mode of Administration: Electronically (eDiary) on a dedicated device provided to the patient to
ensure standardized daily data collection and minimize missing data [3].

Procedure

Training: Patients must be trained on how to use the eDiary and complete the diary independently,
without influence from site personnel or caregivers.

Baseline Assessment:
Patients complete the MFSAF daily for 7 consecutive days prior to randomization (Day 1).

The baseline TSS is calculated as the average of the daily TSS scores over these 7 days.
If >3 daily entries are missing, the baseline TSS should be considered missing [3].

Post-Baseline Assessment:
Patients continue to complete the MFSAF daily throughout the treatment period.

The TSS for a specific analysis time point (e.g., Week 24) is calculated as the average of the
daily TSS scores from the preceding 28-day period.

If <20 daily measurements are available within that 28-day window, the TSS for that time point
should be set to missing [3].

Data Quality Checks: The clinical trial database should be programmed to flag instances of non-
compliance with the minimum data requirements for valid score calculation.

Endpoint Definition: TSS Response
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A TSS response is typically defined as a ≥50% reduction (TSS50) in the mean TSS averaged over

the 28 days immediately before the endpoint visit (e.g., Week 24) compared to the baseline TSS [3]
[4]. This is considered a clinically meaningful threshold for regulatory purposes.

Workflow Diagram for MFSAF v4.0 Implementation in a
Clinical Trial

The following diagram illustrates the logical workflow for implementing the MFSAF v4.0 in a clinical trial

setting, from patient screening to data analysis.
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MFSAF v4.0 Clinical Trial Workflow

Patient Screening & Consent

Patient Training
on eDiary

Baseline Period
7-day MFSAF Completion

Calculate Baseline TSS
(Avg. of 7 days)

If >3 days missing
TSS=Missing

Randomization &
Treatment Initiation

On-Treatment Period
Daily MFSAF Completion

Calculate Post-Baseline TSS
(Avg. of preceding 28 days)

If <20 days in 28-day
window, TSS=Missing

Assess TSS Response
(≥50% Reduction from Baseline?)
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Primary Endpoint:
TSS Response Rate

Click to download full resolution via product page

Analysis and Interpretation of MFSAF Data

Primary Analysis: The primary efficacy analysis for symptom burden is typically the comparison of
TSS response rates (TSS50) between treatment groups at a pre-specified time point (e.g., Week 24)

using a logistic regression model or similar statistical test, as in the MOMENTUM trial [3].
Supportive Analyses:

Analyze the change from baseline in TSS as a continuous variable using a mixed model for
repeated measures (MMRM). Emerging evidence suggests this may offer greater sensitivity in

capturing treatment effects [4].
Analyze the proportion of patients achieving different thresholds of improvement (e.g., ≥25%

reduction).
Conduct item-level analysis to understand the drug's effect on specific symptoms.

Conclusion

The MFSAF v4.0 is a psychometrically robust, disease-specific PRO instrument that is critical for evaluating

the efficacy of momelotinib and other novel agents in MF clinical trials. Its validation in the MOMENTUM

trial supports its role as a regulatory-grade endpoint. The unique dual mechanism of momelotinib, which

simultaneously targets splenomegaly, constitutional symptoms, and anemia, makes comprehensive symptom

assessment via MFSAF v4.0 essential for fully capturing its clinical benefit. Adherence to the detailed

protocols for administration, data handling, and analysis, as outlined in this document, ensures the collection

of high-quality, reliable data on patient-centered outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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